2,2-Dimethyl-2H-chromen-6-amine
Overview
Description
2,2-Dimethyl-2H-chromen-6-amine (2,2-DMC) is a synthetic organic compound that has been used in scientific research for its potential applications in a variety of fields. 2,2-DMC is a member of the chromene family and is an important intermediate for the synthesis of other chromene compounds. It is a colorless solid with a molecular weight of 164.19 g/mol. It has a melting point of 91-93 °C and is soluble in ethanol, methanol, and chloroform. The structure of 2,2-DMC consists of a six-membered ring with two methyl groups attached to the ring.
Scientific Research Applications
Antifungal Agents
2,2-Dimethyl-2H-chromen-6-amine and its derivatives have been designed and synthesized as potential antifungal agents . The antifungal activities of these compounds were evaluated in vitro against nine phytopathogenic fungi . Preliminary results indicated that most of the target compounds exhibited obvious antifungal activity at the concentration of 50 μg/mL .
Botanical Fungicides in Agriculture
This compound and its derivatives can be used as botanical fungicides in agriculture . They are environment-friendly and effective . This research will provide a theoretical basis for the future application of 2,2-dimethyl-2H-chromenes as botanical fungicides in agriculture .
Low Cytotoxicity
The cell experiments results suggested that the target compounds had low cytotoxicity to the PC12 cell . This makes them safer for use in various applications.
Synthesis Methods
Medicinal chemists have developed several synthetic methods for the synthesis of 2H/4H-chromene derivatives . These methods can be used to produce 2,2-Dimethyl-2H-chromen-6-amine and its derivatives.
Potential Antifungal Potency
Among the synthesized compounds, compound 4j displayed more promising antifungal potency against Fusarium solani, Pyricularia oryzae, Alternaria brassicae, Valsa mali and Alternaria alternata strains than the two commercially available fungicides chlorothalonil and hymexazol .
Mechanism of Action
Target of Action
2,2-Dimethyl-2H-chromen-6-amine has been identified as a potential antifungal agent . It has been found to exhibit significant antifungal activity against a variety of phytopathogenic fungi . The primary targets of this compound are these fungi, which are harmful to agricultural production and can cause significant yield losses .
Mode of Action
It is known that the compound interacts with its fungal targets, leading to their inhibition . This interaction and the resulting changes in the fungi contribute to the compound’s antifungal activity .
Biochemical Pathways
Given its antifungal activity, it can be inferred that the compound interferes with essential biochemical pathways in fungi, leading to their inhibition .
Result of Action
The primary result of the action of 2,2-Dimethyl-2H-chromen-6-amine is the inhibition of harmful fungi. This leads to a decrease in fungal growth and proliferation, thereby protecting plants from fungal diseases . Moreover, the compound has been found to have low cytotoxicity to the PC12 cell , suggesting that it may have a good safety profile.
properties
IUPAC Name |
2,2-dimethylchromen-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-11(2)6-5-8-7-9(12)3-4-10(8)13-11/h3-7H,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJNLKVSQVLBFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435238 | |
Record name | 6-amino-2,2-dimethylchromene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60435238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-2H-chromen-6-amine | |
CAS RN |
135082-85-8 | |
Record name | 6-amino-2,2-dimethylchromene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60435238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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